3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-15-3-4-20(11-16(15)2)26-13-17(12-21(26)29)23(31)25-9-7-18(8-10-25)27-14-22(30)28(24(27)32)19-5-6-19/h3-4,11,17-19H,5-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWQWNWOKUBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound features a unique structure that includes imidazolidine and piperidine moieties, which are known for their pharmacological significance. The presence of cyclopropyl and dimethylphenyl groups may enhance its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structural components demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer’s disease and certain infections .
Anti-inflammatory Properties
The imidazolidine derivatives have been reported to modulate TNFα signaling pathways, suggesting potential use in treating inflammatory and autoimmune disorders . This modulation is crucial for developing therapies aimed at reducing chronic inflammation.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures may possess anticancer properties. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been observed in related derivatives . Further investigation into the specific mechanisms of action for this compound is warranted.
Case Studies
- Study on Antibacterial Activity : A study synthesized several derivatives related to the target compound and evaluated their antibacterial effects. The results indicated IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, highlighting the potential of these compounds as effective antibacterial agents .
- Enzyme Inhibition Study : Another research focused on the inhibitory effects on AChE and urease. The synthesized compounds demonstrated significant inhibition, with some showing IC50 values lower than standard reference compounds, indicating their potential as therapeutic agents in managing diseases associated with these enzymes .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic and central nervous system disorders. Research indicates that it may inhibit enzymes associated with metabolic syndrome, including 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions such as type 2 diabetes and obesity .
Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit significant antitumor activity. In vitro evaluations against human tumor cell lines have demonstrated promising results, suggesting that it may serve as a lead compound for developing new anticancer agents .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. It may help in mitigating cognitive decline associated with disorders like Alzheimer's disease by targeting specific pathways involved in neuroinflammation and neuronal survival .
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. The results showed a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its potential as an effective anticancer agent . The study utilized established protocols for assessing drug efficacy and provided insights into its mechanism of action.
Case Study 2: Metabolic Syndrome Treatment
Research focusing on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 revealed that the compound could significantly lower blood glucose levels in animal models of metabolic syndrome. This suggests its potential use in managing diabetes and related metabolic disorders .
Data Tables
| Application Area | Description | Findings |
|---|---|---|
| Pharmacology | Inhibition of metabolic syndrome-related enzymes | Potential treatment for diabetes |
| Anticancer Activity | Evaluation against human tumor cell lines | GI50 = 15.72 µM |
| Neuroprotection | Effects on cognitive decline and neuroinflammation | Promising results in animal models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione?
- Methodological Answer : The synthesis involves multi-step reactions starting from cyclopropane derivatives and pyrrolidone intermediates. Key steps include:
- Formation of the pyrrolidone ring via cyclization of a β-diketone precursor with hydrazine derivatives.
- Coupling the pyrrolidine-3-carbonyl moiety to a piperidine scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Final assembly of the imidazolidine-2,4-dione ring through cyclocondensation under reflux with urea or thiourea derivatives.
- Purification via column chromatography and recrystallization to isolate the target compound .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions.
- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches in the 1600–1750 cm range.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis.
- Elemental Analysis : Validation of C, H, N composition to confirm purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While no specific GHS classification exists for this compound, general protocols include:
- Use of fume hoods, gloves, and lab coats to avoid inhalation or skin contact.
- Immediate decontamination of spills with ethanol/water mixtures.
- Storage in airtight containers at –20°C to prevent degradation. Emergency procedures (e.g., eye rinsing, medical consultation) align with standard organic compound handling .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for:
- Determining absolute stereochemistry of the cyclopropyl and piperidine groups.
- Resolving torsional angles in the imidazolidine-dione ring to confirm planarity or distortion.
- Using SHELXL for refinement: Data collection at 173 K to minimize thermal motion, followed by Olex2 or WinGX for structure solution. Disordered regions (e.g., cyclopropyl) require anisotropic displacement parameter modeling .
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Key strategies include:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation of the pyrrolidone ring).
- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding affinity to proposed targets (e.g., enzymes, receptors).
- Dose-Response Optimization : Adjust dosing regimens in animal models to account for tissue penetration limitations .
Q. What strategies improve reaction yields during the synthesis of the imidazolidine-2,4-dione core?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate cyclocondensation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
Q. How can computational methods predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of potential targets (e.g., kinases, GPCRs) to identify binding poses.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Modeling : Train models on imidazolidine-dione derivatives to correlate substituent effects (e.g., 3,4-dimethylphenyl) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
